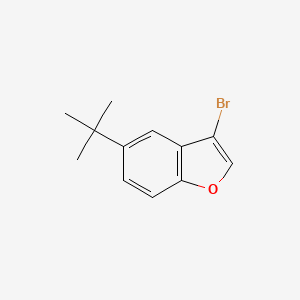
3-Acetyl-6-hydroxyindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6-hydroxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-hydroxyindole typically involves the acetylation of 6-hydroxyindole. One common method is the reaction of 6-hydroxyindole with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-6-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-Acetyl-6-oxoindole.
Reduction: 3-(1-Hydroxyethyl)-6-hydroxyindole.
Substitution: 3-Acetyl-6-haloindole (e.g., 3-Acetyl-6-bromoindole).
Aplicaciones Científicas De Investigación
3-Acetyl-6-hydroxyindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-6-hydroxyindole involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acetyl group can undergo metabolic transformations. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
6-Hydroxyindole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylindole: Lacks the hydroxy group, reducing its potential for hydrogen bonding and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological roles.
Uniqueness: Its dual functional groups allow it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(6-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-5-11-10-4-7(13)2-3-8(9)10/h2-5,11,13H,1H3 |
Clave InChI |
ZLAXYLALBMTNSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)









